molecular formula C7H6Br2O B1584050 1,3-Dibromo-2-methoxybenzene CAS No. 38603-09-7

1,3-Dibromo-2-methoxybenzene

Cat. No. B1584050
CAS RN: 38603-09-7
M. Wt: 265.93 g/mol
InChI Key: BMZVDHQOAJUZJL-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methoxybenzene is a chemical compound . It is a byproduct of the chemical synthesis of epinephrine and norepinephrine . It is an epimer of 1,3-dibromo-5-hydroxy-2-methylbenzene and can be used as a specific label for tyrosine residues .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-methoxybenzene is represented by the InChI code: 1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 . The molecular weight of the compound is 265.93 .


Physical And Chemical Properties Analysis

The physical form of 1,3-Dibromo-2-methoxybenzene is liquid . The storage temperature is room temperature .

Scientific Research Applications

Halogenated Anisoles in the Environment

1,3-Dibromo-2-methoxybenzene, as a part of the halogenated methoxybenzenes (anisoles) group, has been studied in the context of their environmental presence. Führer and Ballschmiter (1998) investigated the concentrations of various halogenated anisoles, including dibromomethoxybenzenes, in the marine troposphere of the Atlantic Ocean. They found that these compounds have mixed biogenic and anthropogenic origins, with chloroanisoles likely being anthropogenic and bromoanisoles biogenic. This study indicates the environmental distribution and potential sources of 1,3-Dibromo-2-methoxybenzene in marine environments (Führer & Ballschmiter, 1998).

Gas Phase Reactions of Methoxybenzene

Methoxybenzene's reaction with ozone in the gas phase, a process relevant to 1,3-Dibromo-2-methoxybenzene, has been studied by Sun et al. (2016). Their research used quantum chemical methods and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to understand the mechanisms and rate constants for the ozonolysis of methoxybenzene. This study provides insights into the chemical behavior of methoxybenzene derivatives like 1,3-Dibromo-2-methoxybenzene in atmospheric conditions (Sun et al., 2016).

Photocatalytic Degradation Studies

The photocatalytic degradation of methoxybenzene derivatives, such as 1,3-dihydroxy-5-methoxybenzene, has been explored by Ökte, Resat, and Inel (2001) in the presence of TiO2. Their research focused on the effects of various factors like initial concentration, pH, and temperature on degradation kinetics. Such studies are crucial for understanding the environmental fate and potential remediation strategies for compounds like 1,3-Dibromo-2-methoxybenzene (Ökte, Resat, & Inel, 2001).

Chemical Reactivity and Interactions

Research by Palusiak and Grabowski (2002) on methoxybenzene and its complexes with various molecules reveals that the oxygen atom in the methoxy group can act as a proton acceptor in different types of hydrogen bonds. This study provides insights into the chemical reactivity and potential interaction mechanisms of methoxybenzene derivatives, including 1,3-Dibromo-2-methoxybenzene, in various chemical environments (Palusiak & Grabowski, 2002).

Synthesis and Applications in Organic Chemistry

The synthesis and application of 1,3-Dibromo-2-methoxybenzene and related compounds have been explored in various studies. Diemer, Leroux, and Colobert (2011) described methods for the synthesis of 1,2-Dibromobenzenes, which are valuable precursors for organic transformations. This research highlights the role of dibromomethoxybenzenes in facilitating key reactions in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

1,3-Dibromo-2-methoxybenzene is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,3-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZVDHQOAJUZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191921
Record name Benzene, 1,3-dibromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-methoxybenzene

CAS RN

38603-09-7
Record name Benzene, 1,3-dibromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dibromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromoanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dibromophenol (25 g, 0.099 mol), powder potassium carbonate (28 g, 0.2 mol, 2 equiv) and dimethyl sulfate (12.6 g, 0.099 mol) in acetonitrile (400 mL) was kept at reflux with good stirring for 4 hr. After cooling, the solids were removed by filtration and the solvent was removed in a rotary evaporator. The residue was taken in 2:1 heptane/ethyl acetate mixture (800 mL) and washed with water (2×400 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was removed in a rotary evaporator, leaving almost pure 1 (15.5 g, 96%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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